2-(4-Hydroxy-3-methylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJMAHBZVDMIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634177 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29121-56-0 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Hydroxy-3-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological significance of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

Chemical Structure and Identification

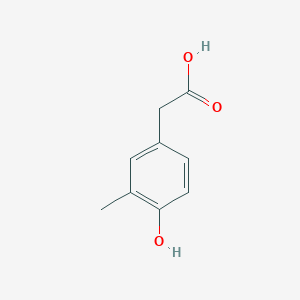

This compound is an aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methyl group at position 3, and an acetic acid group at position 1.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 29121-56-0[1][2][3] |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)O[1] |

| InChI | InChI=1S/C9H10O3/c1-6-5-7(2-3-8(6)10)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that publicly available data for some properties, such as melting point, pKa, and specific solubility, are limited.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 346 °C | [1] |

| Flash Point | 177.3 °C | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the enzyme hydroxylase.[1] This enzyme is involved in the biosynthesis of L-DOPA, a crucial precursor to the neurotransmitter dopamine.[1] By inhibiting hydroxylase, this compound can modulate the production of L-DOPA, suggesting its potential for research in neurochemistry and related therapeutic areas.

The biosynthesis of dopamine from L-tyrosine involves a series of enzymatic steps. This compound is reported to inhibit the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the pathway leading to L-DOPA.[1]

Caption: Inhibition of Hydroxylase in a Biosynthetic Context.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for specific hydroxylase inhibition assays using this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related phenylacetic acid derivatives and standard enzyme inhibition assay principles can be adapted.

4.1. General Synthetic Approach

The synthesis of substituted phenylacetic acids often involves multi-step procedures. A plausible, though not specifically documented for this compound, synthetic workflow could involve the following logical steps:

Caption: A logical workflow for the synthesis of a substituted phenylacetic acid.

4.2. Hydroxylase Inhibition Assay (General Protocol)

A general protocol to assess the inhibitory activity of this compound on a hydroxylase enzyme would typically involve the following steps:

-

Enzyme and Substrate Preparation: A solution of the purified hydroxylase enzyme and its substrate (e.g., L-4-hydroxymandelic acid) are prepared in a suitable buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared, typically in DMSO, and then diluted to various concentrations.

-

Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a microplate well) to initiate the enzymatic reaction. Control reactions without the inhibitor are run in parallel.

-

Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., mandelic acid) is quantified using a suitable analytical method, such as HPLC or a colorimetric assay.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C-H stretches of the aromatic ring and alkyl groups, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Disclaimer: This document is intended for research and informational purposes only. The information provided has been compiled from publicly available sources and should be used with professional discretion. For specific applications, further validation and experimental verification are recommended.

References

An In-depth Technical Guide to 2-(4-Hydroxy-3-methylphenyl)acetic Acid: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(4-Hydroxy-3-methylphenyl)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties

This compound, also known as homovanillic acid methyl analog, is a phenolic acid with a molecular structure that lends itself to various chemical modifications, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while most data pertains directly to the target compound, values for melting point, solubility, and pKa are for the closely related compound 4-Hydroxyphenylacetic acid and are provided as a reasonable estimate due to structural similarity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 29121-56-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 148-150 °C (for 4-Hydroxyphenylacetic acid) | [3] |

| Boiling Point | 346 °C | [1][2] |

| Solubility | 60.7 mg/mL in water (for 4-Hydroxyphenylacetic acid) | [3] |

| pKa | 4.50 ± 0.10 (Predicted, for 4-Hydroxyphenylacetic acid) | [4] |

| Flash Point | 177.3 °C | [1][2] |

Synthesis of this compound

A plausible multi-step synthesis of this compound can be achieved starting from the readily available precursor, 2-methylphenol (o-cresol). The synthetic route involves formylation, reduction, cyanation, and subsequent hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-methylbenzaldehyde via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is employed for the ortho-formylation of phenols.[5][6][7][8][9]

-

Materials: 2-methylphenol (o-cresol), chloroform, sodium hydroxide, hydrochloric acid, and a suitable solvent system (e.g., a biphasic system of water and an organic solvent).

-

Procedure:

-

Dissolve 2-methylphenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

-

To this solution, add chloroform, and heat the mixture under reflux with vigorous stirring. The reaction is typically carried out in a biphasic system.

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to neutralize the excess base and precipitate the product.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude 4-hydroxy-3-methylbenzaldehyde by recrystallization or column chromatography.

-

Step 2: Reduction of 4-Hydroxy-3-methylbenzaldehyde to 4-Hydroxy-3-methylbenzyl alcohol

-

Materials: 4-Hydroxy-3-methylbenzaldehyde, sodium borohydride (NaBH₄), methanol, and water.

-

Procedure:

-

Dissolve 4-hydroxy-3-methylbenzaldehyde in methanol.

-

Cool the solution in an ice bath and slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-3-methylbenzyl alcohol.

-

Step 3: Conversion of 4-Hydroxy-3-methylbenzyl alcohol to 4-Hydroxy-3-methylbenzyl cyanide

-

Materials: 4-Hydroxy-3-methylbenzyl alcohol, potassium cyanide (KCN), and a suitable solvent like dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve 4-hydroxy-3-methylbenzyl alcohol in DMSO.

-

Add potassium cyanide to the solution and heat the mixture. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent. Wash the organic phase to remove any remaining cyanide and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 4-hydroxy-3-methylbenzyl cyanide, which can be further purified if necessary.

-

Step 4: Hydrolysis of 4-Hydroxy-3-methylbenzyl cyanide to this compound

-

Materials: 4-Hydroxy-3-methylbenzyl cyanide, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), and water.

-

Procedure (Acid Hydrolysis):

-

Reflux the 4-hydroxy-3-methylbenzyl cyanide with an aqueous solution of sulfuric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to obtain the final product.

-

Purify by recrystallization.

-

Biological Activity and Signaling Pathway

This compound has been identified as an effective inhibitor of hydroxylase enzymes.[1][2][10] These enzymes are crucial in the biosynthesis of L-DOPA, a precursor to the neurotransmitter dopamine.[1][2][10]

L-DOPA Biosynthesis Pathway and Site of Inhibition

The synthesis of L-DOPA from L-Tyrosine is a key step in the production of dopamine. This compound is thought to inhibit the hydroxylase enzyme that catalyzes this conversion.

Caption: Inhibition of the L-DOPA biosynthesis pathway.

Experimental Workflow: Hydroxylase Inhibition Assay

To evaluate the inhibitory potential of this compound on a specific hydroxylase (e.g., Tyrosine Hydroxylase), a standard in vitro enzyme inhibition assay can be performed. The general workflow for such an assay is outlined below.

Caption: General workflow for a hydroxylase inhibition assay.

Protocol for Hydroxylase Inhibition Assay:

-

Preparation of Reagents: Prepare solutions of the purified hydroxylase enzyme, L-tyrosine (substrate), necessary cofactors (such as tetrahydrobiopterin), and a series of dilutions of this compound.

-

Enzyme Reaction: In a microplate or reaction tube, combine the enzyme, substrate, and cofactors in a suitable buffer. Add the different concentrations of the test compound to the respective wells. Include positive and negative controls.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as an acid or an organic solvent.

-

Detection and Analysis: Analyze the amount of L-DOPA produced using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: Plot the enzyme activity against the concentration of the inhibitor to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. jk-sci.com [jk-sci.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

The Enigmatic Role of 2-(4-Hydroxy-3-methylphenyl)acetic Acid in Metabolic Networks: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Significance of 2-(4-Hydroxy-3-methylphenyl)acetic acid.

This technical guide delves into the current understanding of this compound, a molecule of interest in metabolic and therapeutic research. While direct research on this specific isomer is nascent, this paper synthesizes the available data, drawing parallels from closely related hydroxyphenylacetic acids to elucidate its potential biological functions, metabolic fate, and methodologies for its study.

Introduction

This compound, a derivative of phenylacetic acid, belongs to a class of phenolic compounds that are increasingly recognized for their interactions with key metabolic pathways. While its isomer, 4-Hydroxyphenylacetic acid (4-HPAA), is a well-documented microbial metabolite with diverse biological activities, the specific roles of this compound are less characterized. This guide aims to consolidate the existing knowledge and provide a framework for future investigation.

Known Biological Activity: Enzyme Inhibition

The most clearly defined biological role for this compound is as an enzyme inhibitor. It has been identified as an effective inhibitor of hydroxylase enzymes, which are critical in various metabolic pathways.

Specifically, it has been shown to inhibit the hydroxylase that catalyzes the conversion of L-4-hydroxymandelic acid to mandelic acid, a step in the biosynthesis of L-DOPA, the precursor to the neurotransmitter dopamine.[1][2] This inhibition occurs through binding to the active site of the enzyme, thereby blocking substrate access.[1][2]

Furthermore, it acts as a competitive inhibitor of 4-hydroxyphenylacetate 1-hydroxylase (4-HPA 1-hydroxylase) in the bacterium Pseudomonas acidovorans. This enzyme is involved in the degradation of 4-HPAA.

Quantitative Inhibition Data

| Enzyme Target | Organism | Inhibition Type | Ki Value |

| 4-HPA 1-hydroxylase | Pseudomonas acidovorans | Competitive | 87 µM |

This data is derived from studies on related compounds and serves as a reference for the potential inhibitory action of this compound.

Potential Metabolic Pathways

Direct studies on the metabolic pathways of this compound in mammals are not currently available. However, by examining the metabolism of the closely related 4-Hydroxyphenylacetic acid (4-HPAA), we can infer potential routes of transformation and degradation. 4-HPAA is a known metabolite of tyrosine and is also produced by gut microbiota from the breakdown of dietary polyphenols.[3][4][5]

Microbial Metabolism in the Gut

Gut bacteria, particularly species of Clostridium, are known to produce 4-HPAA from tyrosine.[5] It is plausible that this compound could also be a product of microbial metabolism of dietary aromatic amino acids or polyphenols. The degradation of 4-HPAA by bacteria like Acinetobacter and Pseudomonas putida proceeds via conversion to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), followed by ring-fission.[6][7][8]

Mammalian Metabolism

In mammals, 4-HPAA is a metabolite of tyrosine.[5] After absorption from the gut, it can undergo further transformations in the liver. Given its structure, this compound could potentially be metabolized through similar pathways involving hydroxylation and conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

Potential Signaling Roles

While no direct signaling pathways involving this compound have been elucidated, its inhibitory action on L-DOPA synthesis suggests a potential role in modulating dopaminergic signaling. By reducing the bioavailability of L-DOPA, it could indirectly affect dopamine levels in tissues where the inhibited hydroxylase is active. Further research is required to determine if this compound can cross the blood-brain barrier and exert effects on central nervous system dopamine metabolism.

Experimental Protocols

Detection and Quantification

A sensitive method for the analysis of related phenolic acids in biological samples involves Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9]

Protocol Outline:

-

Sample Preparation (Serum):

-

Protein precipitation with methanol is a common and effective method.[9]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Utilize a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode.

-

Detection: Use multiple reaction monitoring (MRM) for specific precursor-product ion transitions of the target analyte.

-

-

Quantification:

-

Construct a calibration curve using a certified reference standard of this compound.

-

Use an appropriate internal standard for accurate quantification.

-

Enzyme Inhibition Assay

To characterize the inhibitory potential of this compound on a target hydroxylase, a continuous spectrophotometric assay can be employed.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer containing the purified hydroxylase enzyme, the substrate (e.g., L-4-hydroxymandelic acid), and necessary cofactors (e.g., NADH, FAD).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding a final component (e.g., the substrate).

-

Monitor Reaction: Continuously monitor the change in absorbance at a specific wavelength corresponding to the consumption of a cofactor (e.g., NADH at 340 nm).

-

Data Analysis:

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Plot the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).

-

References

- 1. This compound | 29121-56-0 | FH67484 [biosynth.com]

- 2. This compound | 29121-56-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid | Semantic Scholar [semanticscholar.org]

- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2-(4-Hydroxy-3-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into 2-(4-Hydroxy-3-methylphenyl)acetic acid (CAS No. 29121-56-0). While the precise historical details of its initial synthesis remain elusive in readily available literature, its significance has been established through its role as a competitive inhibitor of 4-hydroxyphenylacetate 1-hydroxylase, an enzyme involved in the microbial catabolism of aromatic compounds. This document collates available quantitative data, details relevant experimental protocols, and presents logical workflows and biochemical pathways in accordance with the specified visualization requirements.

Introduction

This compound, also known as 4-hydroxy-3-methylphenylacetic acid, is a phenolic acid derivative.[1] Its structure is characterized by an acetic acid moiety attached to a phenol ring, which is further substituted with a methyl group. While its discovery is not extensively documented, its importance in biochemical research stems from its inhibitory activity against specific hydroxylase enzymes.[1][2] This guide will delve into the known scientific milestones, biochemical properties, and experimental methodologies associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 29121-56-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Boiling Point | 346 °C | [1] |

| Flash Point | 177.3 °C | [1] |

Biological Activity: Inhibition of 4-Hydroxyphenylacetate 1-Hydroxylase

The most significant biological activity reported for this compound is its competitive inhibition of 4-hydroxyphenylacetate 1-hydroxylase (EC 1.14.13.X). This enzyme is involved in the degradation of 4-hydroxyphenylacetate (4-HPA) in microorganisms like Pseudomonas acidovorans.[2]

Quantitative Inhibition Data

A key study published in 1975 determined the inhibition constant (Ki) for this compound against 4-HPA 1-hydroxylase. The quantitative data from this study are summarized in Table 2.

| Compound | Inhibition Constant (Ki) | Type of Inhibition | Enzyme Source |

| This compound | 87 µM | Competitive with 4-HPA | Pseudomonas acidovorans |

| dl-4-Hydroxymandelic acid | 17 µM | Competitive with 4-HPA | Pseudomonas acidovorans |

| 3,4-Dihydroxyphenylacetic acid | 43 µM | Competitive with 4-HPA | Pseudomonas acidovorans |

| 4-Hydroxyphenylpropionic acid | 440 µM | Competitive with 4-HPA | Pseudomonas acidovorans |

Data extracted from Hareland et al., 1975.[2]

Substrate Affinity of 4-HPA 1-Hydroxylase

The same study also reported the apparent Michaelis-Menten constants (Km) for the substrates of 4-HPA 1-hydroxylase, providing context for the inhibitory action of this compound.

| Substrate | Apparent Michaelis-Menten Constant (Km) |

| 4-Hydroxyphenylacetate (4-HPA) | 31 µM |

| Oxygen (O₂) | 67 µM |

| Reduced Nicotinamide Adenine Dinucleotide (NADH) | 95 µM |

| Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH) | 250 µM |

Data extracted from Hareland et al., 1975.[2]

Experimental Protocols

Synthesis of this compound

While the original synthesis of this compound is not well-documented, a general approach for the synthesis of substituted phenylacetic acids can be inferred from related literature. A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for this compound.

Methodology:

-

Friedel-Crafts Acylation: 3-Methylphenol is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group, likely at the para position to the hydroxyl group due to steric hindrance and directing effects, yielding 4-hydroxy-3-methylacetophenone.

-

Willgerodt-Kindler Reaction: The resulting acetophenone is then subjected to the Willgerodt-Kindler reaction, typically using sulfur and a secondary amine (e.g., morpholine). This reaction converts the acetyl group into a thioacetamide group.

-

Hydrolysis: The intermediate thioacetamide is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

4-Hydroxyphenylacetate 1-Hydroxylase Inhibition Assay

The following protocol is based on the methodology described by Hareland et al. (1975) for determining the inhibition of 4-HPA 1-hydroxylase.[2]

Caption: Experimental workflow for the 4-HPA 1-hydroxylase inhibition assay.

Detailed Steps:

-

Enzyme Preparation: A preparation of 4-HPA 1-hydroxylase is obtained from cell extracts of Pseudomonas acidovorans grown on 4-HPA as the carbon source. The enzyme can be partially purified by ultracentrifugation.[2]

-

Assay Mixture: The reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer) and contains the substrate 4-HPA, a reduced nicotinamide cofactor (NADH or NADPH), flavin adenine dinucleotide (FAD), and magnesium ions (Mg²⁺).[2]

-

Inhibitor Addition: Varying concentrations of this compound are added to the assay mixtures.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme preparation. The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

-

Data Analysis: Initial reaction velocities are determined for each inhibitor concentration. The inhibition constant (Ki) and the type of inhibition are then determined using graphical methods such as Lineweaver-Burk or Dixon plots.

Biochemical Pathway Context

This compound's role as a hydroxylase inhibitor places it within the broader context of aromatic compound metabolism. The enzyme it inhibits, 4-hydroxyphenylacetate 1-hydroxylase, is a key enzyme in the catabolic pathway of 4-hydroxyphenylacetate. This pathway ultimately leads to intermediates of central metabolism. In a broader sense, the study of such hydroxylases is relevant to understanding the biosynthesis of important molecules like L-DOPA, a precursor to dopamine, although the inhibited enzyme is from a microbial degradation pathway.

Caption: Inhibition of the 4-HPA catabolic pathway.

Conclusion

This compound serves as a notable example of a competitive enzyme inhibitor. While its historical discovery lacks detailed documentation, its characterization as an inhibitor of 4-hydroxyphenylacetate 1-hydroxylase has provided valuable insights into the mechanism of this microbial enzyme. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in enzymology, microbial metabolism, and the development of enzyme inhibitors. Further research into the synthesis and broader biological activities of this and related compounds could uncover new applications in various scientific fields.

References

2-(4-Hydroxy-3-methylphenyl)acetic Acid: A Technical Overview of its Potential as a Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-Hydroxy-3-methylphenyl)acetic acid as a potential inhibitor of hydroxylase enzymes. While specific quantitative inhibitory data for this particular compound remains limited in publicly available literature, this document consolidates the existing information and draws parallels from structurally similar compounds, most notably 4-Hydroxyphenylacetic acid (4-HPA). The guide covers the foundational role of hydroxylases, the potential mechanism of inhibition by this compound, its link to the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, and detailed experimental protocols for assessing its inhibitory activity. The information is presented to aid researchers and drug development professionals in exploring the therapeutic potential of this and related phenylacetic acid derivatives.

Introduction to Hydroxylases and Their Inhibition

Hydroxylases are a broad class of enzymes that catalyze the introduction of a hydroxyl group (-OH) into a substrate. This enzymatic action is a critical step in a myriad of biological processes, including the biosynthesis of neurotransmitters and the regulation of cellular responses to oxygen levels.[1] One of the most well-studied families of hydroxylases in the context of drug development is the prolyl hydroxylase domain (PHD) enzymes, which play a pivotal role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[2]

Inhibition of specific hydroxylases has emerged as a promising therapeutic strategy for various diseases. For instance, inhibiting the enzyme responsible for the conversion of L-4-hydroxymandelic acid to mandelic acid can modulate the biosynthesis of L-DOPA, a precursor to dopamine.[1][3] Furthermore, inhibition of PHDs can lead to the stabilization of HIF-1α, a transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). This stabilization can trigger downstream processes such as erythropoiesis and angiogenesis, making PHD inhibitors attractive candidates for the treatment of anemia and ischemic diseases.

This compound as a Hydroxylase Inhibitor

This compound has been identified as an inhibitor of hydroxylase activity.[1] It is suggested to act by binding to the active site of the enzyme, thereby blocking substrate access.[1][3] The primary described inhibitory action of this compound is on the enzyme that facilitates the conversion of L-4-hydroxymandelic acid to mandelic acid.[1]

Quantitative Data on Hydroxylase Inhibition

A study on 4-HPA demonstrated its ability to decrease the protein levels of HIF-1α under hypoxic and hypertonic conditions. This effect was attributed to the promotion of HIF-1α degradation through a mechanism involving prolyl hydroxylase domain enzyme isoform-2 (PHD2).[3] This finding strongly suggests that phenylacetic acid derivatives, including this compound, may function as inhibitors of prolyl hydroxylases.

Table 1: Summary of Findings for 4-Hydroxyphenylacetic Acid (4-HPA) and its Effect on HIF-1α

| Compound | Target Pathway Component | Observed Effect | Implied Mechanism | Reference |

| 4-Hydroxyphenylacetic acid (4-HPA) | HIF-1α protein | Decreased protein levels under hypoxic and hypertonic conditions | Promotion of HIF-1α degradation | [3] |

| 4-Hydroxyphenylacetic acid (4-HPA) | Prolyl Hydroxylase Domain Enzyme Isoform-2 (PHD2) | Impaired the decrease of PHD2 protein levels induced by hypertonicity and hypoxia | Inhibition of PHD2 degradation or enhancement of its activity, leading to increased HIF-1α degradation | [3] |

The HIF-1α Signaling Pathway and Potential Intervention by this compound

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the HIF-1α protein by PHD enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

Under hypoxic conditions, the oxygen-dependent activity of PHDs is reduced. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various adaptive responses to hypoxia, including angiogenesis, erythropoiesis, and anaerobic metabolism.

Based on the evidence from 4-HPA, it is plausible that this compound inhibits PHDs, leading to the stabilization of HIF-1α even under normoxic or mildly hypoxic conditions.

References

- 1. This compound | 29121-56-0 | FH67484 [biosynth.com]

- 2. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of 2-(4-Hydroxy-3-methylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of 2-(4-Hydroxy-3-methylphenyl)acetic acid is limited in publicly available literature. This guide synthesizes information on structurally related compounds, namely 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid, along with general principles of phenylacetic acid and phenolic compound metabolism, to provide a predictive overview for this compound. All data and pathways derived from related compounds are explicitly noted.

Introduction

This compound is a phenolic acid derivative with potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for any therapeutic development. This document provides an in-depth overview of the predicted pharmacokinetics and metabolic fate of this compound, drawing parallels from its close structural analogs.

Predicted Pharmacokinetic Profile

While specific quantitative data for this compound is not available, the pharmacokinetic parameters of the related compounds, 3-hydroxyphenylacetic acid (3-HPAA) and 4-hydroxyphenylacetic acid (4-HPAA), offer valuable insights. Studies in rats suggest that these small phenolic acids are characterized by rapid distribution and elimination.

Data from Structurally Similar Compounds

The following table summarizes the pharmacokinetic parameters for 3-HPAA and 3,4-dihydroxyphenylacetic acid (DOPAC) following intravenous administration in rats. This data suggests that phenylacetic acid derivatives are quickly distributed to peripheral tissues and rapidly cleared from the body.[1]

| Parameter | 3-Hydroxyphenylacetic Acid (3-HPAA) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |

| Distribution Half-life (t½α) | 3.27 - 5.26 min | 3.27 - 5.26 min |

| Elimination Half-life (t½β) | 18.4 - 33.3 min | 18.4 - 33.3 min |

| Pharmacokinetic Model | Two-compartment | Two-compartment |

Data obtained from intravenous bolus application in Sprague Dawley rats.[1]

Similarly, a study on the major intestinal metabolite of kaempferol, 4-hydroxyphenylacetic acid (4-HPAA), in rats also demonstrated a two-compartment model with a rapid distribution phase (half-life of 3.04-6.20 min) and a fast elimination phase (half-life of 19.3-21.1 min).[2]

Based on these findings, it is plausible to predict that this compound would also exhibit a short plasma half-life and be rapidly cleared from systemic circulation.

Predicted Metabolic Pathways

The metabolism of phenolic acids and phenylacetic acid derivatives is well-documented and typically involves Phase I and Phase II biotransformation reactions.[3][4][5] For this compound, the following metabolic transformations are predicted:

-

Phase I Metabolism: The primary Phase I reaction is likely to be hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes.[6] Given the existing hydroxyl group, further hydroxylation could occur.

-

Phase II Metabolism: The phenolic hydroxyl group and the carboxylic acid group are susceptible to conjugation reactions. These include glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[3][4] The carboxylic acid moiety can also be conjugated with amino acids such as glutamine.

The gut microbiota is also expected to play a significant role in the metabolism of this compound, similar to other dietary polyphenols.[7][8][9] Intestinal bacteria can perform a variety of transformations, including dehydroxylation and degradation of the side chain.[10][11]

Visualizing Predicted Metabolism and Experimental Workflow

Caption: Predicted metabolic pathway of this compound.

Caption: General workflow for a preclinical pharmacokinetic study.

Experimental Protocols for Pharmacokinetic Assessment

The following is a representative experimental protocol for conducting a pharmacokinetic study of a small molecule like this compound in a rat model, based on established methodologies.[12][13][14][15]

Animal Model

-

Species: Sprague-Dawley rats (male, 200-250 g) are commonly used.[13]

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. Acclimatization for at least one week prior to the experiment is necessary.[13]

-

Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with continued access to water. Food is typically returned 4 hours post-dosing.[13]

Drug Administration

-

Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administered as a single bolus injection via the tail vein. A typical dose for a preliminary study might be 1-5 mg/kg.[13]

-

Oral (PO) Administration: The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage. A typical oral dose might range from 10-50 mg/kg.[13]

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points.

-

IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

-

Instrumentation: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[1][2]

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[12]

-

Quantification: A calibration curve is generated using standards of the analyte in the same biological matrix to ensure accurate quantification.

Conclusion

References

- 1. Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats | CoLab [colab.ws]

- 2. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. biotechfarm.co.il [biotechfarm.co.il]

- 15. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Hydroxy-3-methylphenyl)acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Hydroxy-3-methylphenyl)acetic acid, a significant organic compound with potential applications in biomedical research. This document outlines its chemical properties, potential synthesis methodologies, and known biological activities, presenting the information in a structured format for ease of reference and use in a research and development setting.

Core Compound Data

This compound, also known as 4-Hydroxy-3-methylphenylacetic acid, is a derivative of phenylacetic acid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 29121-56-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Boiling Point | 346 °C | [1] |

| Flash Point | 177.3 °C | [1] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that it can be prepared through established organic synthesis routes for substituted phenylacetic acids. One plausible approach involves a palladium-catalyzed Suzuki coupling reaction, a common method for creating carbon-carbon bonds.[2]

A potential synthetic workflow could involve the coupling of a protected 4-hydroxy-3-methylphenyl boronic acid with a suitable two-carbon building block, followed by deprotection to yield the final product. The choice of catalyst, solvent, base, and reaction conditions would be critical for optimizing the yield and purity of the final compound.[2]

Below is a conceptual workflow for a possible synthesis route.

References

A Technical Guide to the Natural Occurrence of Phenylacetic Acid Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) is a naturally occurring auxin, a class of phytohormones essential for plant growth and development.[1] While indole-3-acetic acid (IAA) has been the primary focus of auxin research, PAA is gaining attention for its significant physiological roles and its widespread presence in the plant kingdom, often at concentrations higher than IAA.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of PAA and its derivatives in plants, focusing on their biosynthesis, physiological functions, and methods for their analysis. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the chemical biology of plants.

Biosynthesis of Phenylacetic Acid

The primary precursor for PAA biosynthesis in plants is the amino acid L-phenylalanine (Phe).[1][4] The biosynthetic pathway of PAA shares similarities with that of IAA. The main route involves the conversion of Phe to phenylpyruvic acid (PPA), which is then decarboxylated to form PAA.[1][5] An alternative pathway involves the conversion of Phe to phenylacetaldehyde (PAAld), which is subsequently oxidized to PAA.[1]

Caption: Biosynthesis pathways of Phenylacetic Acid (PAA) from L-Phenylalanine.

Physiological Roles of Phenylacetic Acid and Its Derivatives

PAA exhibits auxin activity, although it is generally considered to be less potent than IAA.[2][6] Its primary roles include:

-

Root Development: PAA promotes the formation of lateral and adventitious roots.[1][2] In some species, such as pea, PAA has been shown to be more effective than IAA in stimulating lateral root induction.[2][3][7]

-

Antimicrobial Activity: PAA possesses antifungal and antibacterial properties, suggesting a role in plant defense mechanisms against pathogens.[1][4]

-

Auxin Signaling: PAA functions through the TIR1/AFB-mediated signaling pathway, which is also utilized by IAA.[6][8] This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[9]

Caption: Simplified TIR1/AFB-mediated signaling pathway for Phenylacetic Acid.

Natural Occurrence and Quantitative Data

PAA is widely distributed among both vascular and non-vascular plants.[6][8] Endogenous levels of PAA are often significantly higher than those of IAA in various plant tissues.[2][3] The table below summarizes the reported concentrations of PAA and its derivatives in different plant species.

| Plant Species | Tissue | PAA (pmol/g FW) | PAA Conjugates (pmol/g FW) | Reference |

| Arabidopsis thaliana | Seedlings | 413 ± 15 | PAA-Asp & PAA-Glu levels increase 14-41 fold and 1.6-3.8 fold respectively upon YUC gene induction. | [8] |

| Various Tissues | 200 - 3500 | PAA-Asp and PAA-Glu are present. | [2][3] | |

| Roots | ~80 | PAA-glc: ~270 | [10] | |

| Shoots | ~95 | PAA-glc: ~80 | [10] | |

| Avena sativa (Oats) | Young Shoots | 3,860 ± 220 | Not Reported | [8] |

| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | Not Reported | [8] |

| Pisum sativum (Pea) | Shoots | 600 - 1600 | PAA-Phe, PAA-Val, PAA-Leu in roots (<2); PAA-Phe, PAA-Val in shoots (<2); All four plus PAA-Trp in cotyledons (0.5-8). | [2][3][10] |

| Lycopersicon esculentum (Tomato) | Shoots | 600 - 1600 | Not Reported | [2][3] |

| Helianthus annuus (Sunflower) | Shoots | 600 - 1600 | Not Reported | [2][3] |

| Nicotiana tabacum (Tobacco) | Shoots | 600 - 1600 | Not Reported | [2][3] |

| Picea abies (Spruce) | Roots | Not Reported | PAA-glc: ~270 | [10] |

| Shoots | Not Reported | PAA-glc: ~760 | [10] | |

| Physcomitrella patens (Moss) | Gametophores | 1,049 ± 278 | Not Reported | [8] |

| Marchantia polymorpha (Liverwort) | Thalli | 469 ± 103 | Not Reported | [8] |

| Tropaeolum majus | Not specified | <16 | Not Reported | [2][3] |

PAA Metabolism and Inactivation

To maintain hormonal homeostasis, plants regulate the levels of active auxins through conjugation.[9] PAA can be reversibly or irreversibly inactivated by conjugation with amino acids or sugars.[1] Recently, several PAA conjugates have been identified in plants, including phenylacetyl-aspartate (PAA-Asp), phenylacetyl-glutamate (PAA-Glu), phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), phenylacetyl-valine (PAA-Val), and phenylacetyl-glucose (PAA-glc).[1][10] The GRETCHEN HAGEN 3 (GH3) family of enzymes is known to catalyze the formation of amino acid conjugates of both IAA and PAA.[1]

Experimental Protocols

Extraction and Quantification of PAA and its Derivatives

The analysis of PAA and its derivatives from plant tissues typically involves extraction, purification, and quantification using chromatographic methods coupled with mass spectrometry.

Caption: General workflow for the extraction and analysis of PAA from plant tissues.

Detailed Protocol:

-

Sample Preparation: Flash-freeze approximately 10 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.[10]

-

Extraction:

-

Add 1 ml of ice-cold 50 mM sodium phosphate buffer (pH 7.0).[10]

-

Add a known amount of isotopically labeled internal standards (e.g., [¹³C₆]PAA, [¹³C₆]PAA-Asp, [¹³C₆]PAA-Glu) for accurate quantification.[10]

-

Homogenize the sample using a bead mill.[10]

-

Centrifuge the homogenate and collect the supernatant.

-

-

Purification (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute the PAA and its derivatives with a suitable solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for analysis.

-

-

Quantification (LC-MS/MS):

-

Inject the purified sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]

-

Use a reverse-phase column (e.g., ZORBAX Eclipse XDB-C18) for separation.[11][12]

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for PAA, its derivatives, and the internal standards (Multiple Reaction Monitoring mode).

-

Quantify the endogenous compounds by comparing their peak areas to those of the internal standards.[10]

-

Other Phenylacetic Acid Derivatives

While PAA is the most studied, other derivatives such as 4-hydroxyphenylacetic acid have also been identified in plants. For instance, various 4-hydroxyphenylacetic acid derivatives of inositol have been characterized in dandelion (Taraxacum officinale) root.[13] The biosynthesis of these hydroxylated forms likely involves hydroxylation of PAA or its precursors.[14]

Conclusion

Phenylacetic acid and its derivatives are ubiquitous and physiologically important auxins in the plant kingdom. Their biosynthesis from phenylalanine and their action through the canonical TIR1/AFB signaling pathway highlight their integral role in plant hormone biology. The significantly high concentrations of PAA in many plant species compared to IAA suggest that PAA may have unique or more prominent roles than previously understood. Further research into the specific functions of PAA and its various conjugated forms will undoubtedly provide deeper insights into the complex regulatory networks governing plant growth and development, and may reveal novel compounds with potential applications in agriculture and medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Mandelic acid - Wikipedia [en.wikipedia.org]

The Role of 2-(4-Hydroxy-3-methylphenyl)acetic acid and Related Phenolic Compounds in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-(4-Hydroxy-3-methylphenyl)acetic acid and structurally similar compounds within the field of neuroscience. While direct research on this compound in neuroscience is limited, its identity as a hydroxylase inhibitor involved in L-DOPA biosynthesis provides a critical entry point for understanding its potential modulatory role in dopamine pathways. To offer a comprehensive perspective, this guide examines this compound in the context of its better-understood structural relatives: the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), and the tyrosine metabolite homogentisic acid (HGA). Furthermore, the broader neuroprotective properties of phenolic acids, the chemical class to which these compounds belong, will be discussed.

This compound: A Modulator of Dopamine Synthesis

This compound has been identified as an inhibitor of the enzyme hydroxylase.[1][2] This enzyme is crucial for the biosynthesis of L-DOPA, the precursor to dopamine, as it catalyzes the conversion of L-4-hydroxymandelic acid to mandelic acid.[1][2] By inhibiting this step, this compound can theoretically modulate dopamine levels, a key area of investigation in neuroscience, particularly for conditions like Parkinson's disease where dopamine regulation is central to pathology and treatment.[1][2]

Dopamine Metabolites: DOPAC and HVA as Biomarkers in Neurodegenerative Disease

The primary metabolites of dopamine, DOPAC and HVA, are critical indicators of dopamine turnover and have been extensively studied, particularly in the context of Parkinson's disease. Monitoring their levels in cerebrospinal fluid (CSF) provides valuable insights into the state of the dopaminergic system.

Quantitative Data: CSF Levels of DOPAC and HVA

The following table summarizes baseline levels of DOPAC and HVA in the cerebrospinal fluid of healthy controls (HC) and patients with Parkinson's disease (PD). These values are indicative of the reduced dopamine metabolism characteristic of the disease.

| Metabolite | Group | Mean Concentration (ng/mL) ± SD | Reference |

| DOPAC | HC | 2.8 ± 1.2 | [3] |

| PD | 1.9 ± 0.8 | [3] | |

| HVA | HC | 35.6 ± 12.3 | [3] |

| PD | 23.9 ± 9.1 | [3] |

Note: Values are approximate and can vary based on analytical methods and patient cohorts.

Experimental Protocol: Measurement of DOPAC and HVA in Brain Tissue via HPLC-ECD

A standard method for the quantification of dopamine and its metabolites in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[4][5][6][7]

Objective: To accurately measure the concentrations of DOPAC and HVA in rodent brain tissue samples.

Materials:

-

Brain tissue (e.g., striatum)

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Internal standard (e.g., dihydroxybenzylamine - DHBA)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, pH adjusted)

-

Standards for DOPAC and HVA

Procedure:

-

Tissue Preparation: Brain tissue is dissected and rapidly frozen. On the day of analysis, the tissue is weighed and homogenized in ice-cold homogenization buffer.[6][8]

-

Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 13,000 rpm) at 4°C to precipitate proteins.[8]

-

Sample Extraction: The supernatant is collected, and the internal standard is added. The sample is then filtered through a 0.22 µm filter.[5][6]

-

HPLC-ECD Analysis: A specific volume of the filtered sample is injected into the HPLC system. The compounds are separated on the C18 column based on their polarity and detected by the electrochemical detector, which measures the current generated by the oxidation of the analytes.[4][7]

-

Quantification: The concentrations of DOPAC and HVA are determined by comparing their peak areas to those of the standards, normalized to the peak area of the internal standard.[6]

Workflow for DOPAC and HVA Measurement:

Homogentisic Acid: A Link Between Metabolic Disorders and Neurodegeneration

Homogentisic acid (HGA) is an intermediate in the metabolism of tyrosine. Its accumulation due to a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the rare metabolic disorder alkaptonuria.[9] Recent research has highlighted a potential role for HGA in neurodegeneration through the induction of amyloid aggregation, a pathological hallmark of diseases like Alzheimer's and Parkinson's.[10][11][12][13]

Experimental Protocol: Thioflavin T (ThT) Binding Assay for HGA-Induced Amyloid Aggregation

This assay is used to detect the formation of amyloid fibrils, as Thioflavin T exhibits enhanced fluorescence upon binding to these structures.[10][11]

Objective: To determine if HGA can induce the aggregation of amyloidogenic proteins in vitro.

Materials:

-

Amyloidogenic protein (e.g., Aβ(1-42), α-synuclein)

-

Homogentisic acid (HGA)

-

Thioflavin T (ThT) solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer

Procedure:

-

Incubation: The amyloidogenic protein is incubated with and without various concentrations of HGA in PBS at 37°C with agitation.[13]

-

ThT Binding: At specified time points, aliquots of the incubation mixture are transferred to a microplate, and ThT solution is added.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

-

Data Analysis: An increase in fluorescence intensity in the presence of HGA compared to the protein alone indicates HGA-induced amyloid formation.[10][11]

Logical Relationship of HGA-Induced Amyloidogenesis:

Phenolic Acids: A Class of Neuroprotective Compounds

Phenolic acids, as a group, have demonstrated significant neuroprotective effects in numerous studies.[14][15][16][17][18][19] Their mechanisms of action are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic properties.[20][21][22]

Signaling Pathways in Phenolic Acid-Mediated Neuroprotection

Phenolic compounds can modulate several key signaling pathways involved in neuronal survival and inflammation. These include the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant defenses, and the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[15][21]

References

- 1. This compound | 29121-56-0 | FH67484 [biosynth.com]

- 2. This compound | 29121-56-0 | Benchchem [benchchem.com]

- 3. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 5. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkaptonuria is a novel human secondary amyloidogenic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Homogentisic acid induces aggregation and fibrillation of amyloidogenic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Phenolic Acids and Prevention of Cognitive Decline: Polyphenols with a Neuroprotective Role in Cognitive Disorders and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of 2-(4-Hydroxy-3-methylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the in vitro biological activities of 2-(4-Hydroxy-3-methylphenyl)acetic acid. Due to a scarcity of direct research on this specific compound, this document extrapolates potential biological effects and suggests experimental protocols based on studies of structurally similar molecules, including other phenylacetic acid derivatives. The primary focus is on its potential as a hydroxylase inhibitor and its predicted antioxidant and anti-inflammatory properties. This guide aims to serve as a foundational resource for researchers initiating in vitro investigations into the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound belonging to the class of phenylacetic acid derivatives. While research on this specific molecule is not extensive, its structural features—a hydroxyl group and a methyl group on the phenyl ring—suggest potential biological activities of interest to the pharmaceutical and biomedical fields. Phenylacetic acids are recognized for their diverse biological effects and serve as valuable intermediates in organic synthesis. This guide synthesizes the available information and provides a framework for future in vitro studies.

Potential In Vitro Biological Activities

Based on available literature for this compound and its structural analogs, the following in vitro activities are of primary interest for investigation.

Enzyme Inhibition: Hydroxylase

This compound has been identified as an effective inhibitor of the enzyme hydroxylase.[1] This enzyme is crucial in the biosynthesis of L-DOPA, a precursor to the neurotransmitter dopamine, by catalyzing the conversion of L-4-hydroxymandelic acid to mandelic acid.[1] The inhibitory action is believed to occur through binding to the active site of the hydroxylase, thereby blocking substrate access.[1]

Table 1: Reported In Vitro Activity of this compound

| Biological Target | Activity | Source |

| Hydroxylase | Inhibitor | [1] |

Antioxidant Activity (Predicted)

Phenolic compounds are well-known for their antioxidant properties. While direct studies on the antioxidant capacity of this compound are lacking, its chemical structure suggests it may act as a free radical scavenger. Standard in vitro antioxidant assays are recommended to quantify this potential.

Anti-inflammatory Activity (Predicted)

Phenylacetic acid derivatives have been investigated for their anti-inflammatory effects.[2] The structural similarity of this compound to other anti-inflammatory agents suggests it may modulate inflammatory pathways. In vitro cell-based assays are necessary to explore this potential.

Proposed Experimental Protocols

The following section details proposed methodologies for investigating the key predicted in vitro activities of this compound.

Hydroxylase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on hydroxylase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hydroxylase.

Materials:

-

Purified hydroxylase enzyme

-

L-4-hydroxymandelic acid (substrate)

-

This compound (test compound)

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to be tested.

-

In a reaction vessel, combine the hydroxylase enzyme and the buffer solution.

-

Add the various concentrations of this compound or vehicle control to the respective reaction vessels.

-

Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate, L-4-hydroxymandelic acid.

-

Incubate the reaction mixture for a defined period.

-

Stop the reaction (e.g., by adding an acid or by heat inactivation).

-

Quantify the formation of the product, mandelic acid, using a suitable analytical method such as spectrophotometry or HPLC.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Hydroxylase Inhibition Assay

Caption: Workflow for determining hydroxylase inhibition.

In Vitro Antioxidant Assays

To evaluate the antioxidant potential of this compound, a panel of standard assays is recommended.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the test compound solutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Procedure:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the ABTS radical cation solution.

-

Incubate for a specific time at room temperature.

-

Measure the decrease in absorbance at 734 nm.

-

Use Trolox as a standard for creating a calibration curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Assays

Cell-based assays are crucial for determining the potential anti-inflammatory effects of this compound.

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Procedure:

-

Culture RAW 264.7 macrophages in appropriate cell culture medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure cell viability using an appropriate assay (e.g., MTT or LDH assay) to rule out cytotoxicity.

-

Calculate the percentage of NO production inhibition and determine the IC50 value.

Signaling Pathway for LPS-induced NO Production

Caption: LPS-induced NF-κB signaling leading to NO production.

This protocol measures the effect of the compound on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Procedure:

-

Follow steps 1-4 from the nitric oxide production assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Assess cell viability to exclude cytotoxic effects.

-

Calculate the percentage of cytokine inhibition and determine the IC50 values.

Data Presentation and Interpretation

All quantitative data from the proposed in vitro studies should be summarized in clearly structured tables for easy comparison. This includes IC50 values for enzyme inhibition, antioxidant activity, and anti-inflammatory effects. Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion and Future Directions

This technical guide outlines a preliminary in vitro research plan for this compound. The proposed experiments will provide crucial initial data on its potential as a hydroxylase inhibitor and as an antioxidant and anti-inflammatory agent. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, including the elucidation of specific signaling pathways involved. Subsequent in vivo studies would then be necessary to validate these findings and assess the therapeutic potential of this compound. The lack of existing data presents a unique opportunity for novel discoveries in the field of drug development.

References

Methodological & Application

Application Note: Quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of 2-(4-Hydroxy-3-methylphenyl)acetic acid in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed and validated based on established regulatory guidelines, demonstrating high accuracy, precision, and selectivity.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters, making it suitable for implementation in a bioanalytical laboratory setting.

Principle

The bioanalytical method involves the extraction of this compound and an internal standard (IS) from a biological matrix, typically plasma.[2][3] Due to the complexity of biological fluids, a pre-analytical step is crucial to prepare the sample for analysis.[2] This protocol utilizes protein precipitation with acetonitrile, a common and efficient technique to remove high-molecular-weight interferences.

Following extraction, the analyte is separated from remaining matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC). The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[4]

Materials and Reagents

-

Analyte: this compound (Purity ≥98%)

-

Internal Standard (IS): 2-(4-Hydroxyphenyl)acetic acid-d6 (Purity ≥98%)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Formic acid (LC-MS grade)

-

Biological Matrix: Blank human plasma (K2EDTA)

-

Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes, HPLC system, and a triple quadrupole mass spectrometer.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation

The following workflow outlines the procedure for extracting the analyte from plasma samples.

Caption: Plasma sample preparation workflow.

Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Prepare a set of at least six non-zero calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma. The typical concentration range might be 1 - 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared independently from the calibration standards.

LC-MS/MS Method

The analysis is performed using a reverse-phase HPLC system coupled to a mass spectrometer.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

|---|---|

| HPLC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | % B |

| 0.0 - 0.5 min | 10% |

| 0.5 - 2.5 min | 10% to 90% |

| 2.5 - 3.0 min | 90% |

| 3.1 - 4.0 min | 10% (Re-equilibration) |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | 165.1 > 121.1 m/z |

| MRM Transition (IS) | 157.1 > 113.1 m/z |

| Dwell Time | 100 ms |

| Source Temperature | 550 °C |

Bioanalytical Method Validation

The method was validated according to established guidelines to ensure its reliability for the intended use.[1][3][5] The validation process assesses selectivity, accuracy, precision, recovery, sensitivity, and stability.

Caption: Key components of bioanalytical method validation.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 2: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.0 (LLOQ) | 0.95 | 95.0 |

| 2.5 | 2.6 | 104.0 |

| 10.0 | 9.8 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 250.0 | 245.0 | 98.0 |

| 800.0 | 812.0 | 101.5 |

| 1000.0 (ULOQ) | 990.0 | 99.0 |

| Linearity (r²) | > 0.995 | |